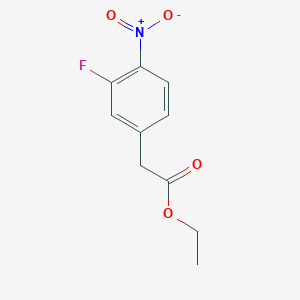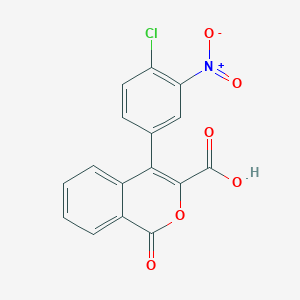
2-(3-氟-4-硝基苯基)乙酸乙酯
描述
Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is a fluorinated organic compound . It is an ester organic solvent . The molecular formula of this compound is C10H10FNO4 and it has a molecular weight of 227.19 .
Molecular Structure Analysis
The linear formula of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is C10H10FNO4 . Unfortunately, the specific structural details or 3D structure of this compound are not provided in the search results.科学研究应用
Fluorescent Probes and Imaging Agents
Fluorescent compounds play a crucial role in biological imaging and diagnostics. Ethyl 2-(3-fluoro-4-nitrophenyl)acetate can be used as a fluorescent probe due to its unique spectral properties. Researchers can label specific cellular components or molecules with this compound, allowing visualization under fluorescence microscopy. Its absorption and emission wavelengths make it suitable for tracking cellular processes, protein localization, and drug delivery studies .
Chemical Synthesis and Medicinal Chemistry
Ethyl 2-(3-fluoro-4-nitrophenyl)acetate serves as a versatile building block in organic synthesis. Medicinal chemists can modify its structure to create novel drug candidates. For instance, by introducing functional groups, researchers can design potential anti-cancer agents, anti-inflammatory drugs, or enzyme inhibitors. The nitro and fluoro substituents provide opportunities for fine-tuning biological activity .
Pesticide Development
Fluorinated compounds often find applications in agrochemicals. Ethyl 2-(3-fluoro-4-nitrophenyl)acetate could serve as a precursor for designing new pesticides. Researchers can explore its reactivity and toxicity to develop environmentally friendly alternatives that target specific pests while minimizing harm to non-target organisms .
Materials Science and Surface Modification
Functionalized esters like Ethyl 2-(3-fluoro-4-nitrophenyl)acetate can enhance material properties. Researchers can incorporate it into polymer matrices or modify surfaces to achieve desired characteristics. For example, it could be used to create hydrophobic coatings, improve adhesion, or introduce specific chemical functionalities .
Photophysical Studies and Spectroscopy
Researchers interested in understanding molecular interactions, excited-state dynamics, and photophysical properties can utilize this compound. Its fluorescence behavior, quantum yield, and photostability can be investigated using techniques such as UV-Vis spectroscopy, fluorescence lifetime measurements, and steady-state fluorescence spectroscopy .
Bioconjugation and Targeted Drug Delivery
Ethyl 2-(3-fluoro-4-nitrophenyl)acetate can be functionalized with biomolecules (e.g., peptides, antibodies) to create targeted drug delivery systems. By attaching it to drug payloads, researchers can enhance drug selectivity and reduce off-target effects. The fluorine atom aids in tracking drug distribution in vivo .
安全和危害
属性
IUPAC Name |
ethyl 2-(3-fluoro-4-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-3-4-9(12(14)15)8(11)5-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKVAUOQFVWSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-fluoro-4-nitrophenyl)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3137741.png)

![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3137759.png)
![4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione](/img/structure/B3137763.png)

![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)


![4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3137787.png)


